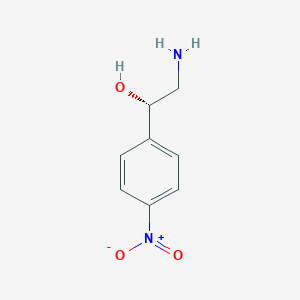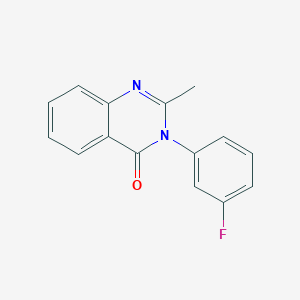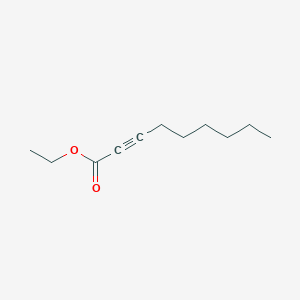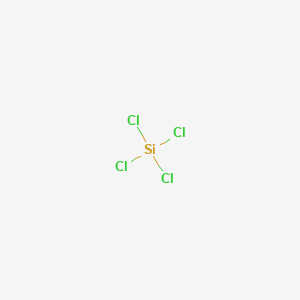![molecular formula C12H19NO2 B154753 4-[3-(Propylamino)propyl]benzene-1,2-diol CAS No. 125789-68-6](/img/structure/B154753.png)
4-[3-(Propylamino)propyl]benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Propylamino)propyl]benzene-1,2-diol, also known as p-APB, is a chemical compound that has been widely used for scientific research purposes. It is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that is involved in the regulation of neurotransmitter release and synaptic plasticity.
Mécanisme D'action
P-APB acts as a selective agonist of TAAR1, which is expressed in various regions of the brain and peripheral tissues. Upon binding to TAAR1, 4-[3-(Propylamino)propyl]benzene-1,2-diol activates a signaling cascade that results in the inhibition of adenylyl cyclase and the reduction of cAMP levels. This, in turn, leads to the modulation of neurotransmitter release and synaptic plasticity.
Effets Biochimiques Et Physiologiques
P-APB has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to affect synaptic plasticity, which is the ability of synapses to change their strength in response to activity. These effects are thought to be mediated by the activation of TAAR1 and the subsequent modulation of intracellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[3-(Propylamino)propyl]benzene-1,2-diol in lab experiments is its high potency and selectivity for TAAR1. This allows for the precise modulation of TAAR1 activity without affecting other receptors or signaling pathways. However, one of the limitations of using 4-[3-(Propylamino)propyl]benzene-1,2-diol is its relatively short half-life, which requires frequent administration to maintain a steady-state concentration.
Orientations Futures
There are several future directions for the use of 4-[3-(Propylamino)propyl]benzene-1,2-diol in scientific research. One area of interest is the potential therapeutic applications of TAAR1 agonists in the treatment of psychiatric and neurological disorders. Another area of interest is the investigation of the role of TAAR1 in the regulation of energy metabolism and body weight. Additionally, the development of more potent and selective TAAR1 agonists could lead to the discovery of new drug targets for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-[3-(Propylamino)propyl]benzene-1,2-diol involves the reaction of 4-hydroxyphenylacetone with propylamine in the presence of sodium cyanoborohydride. The resulting product is then subjected to a catalytic hydrogenation reaction to yield 4-[3-(Propylamino)propyl]benzene-1,2-diol. The purity of the compound can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
P-APB has been used extensively in scientific research to study the role of TAAR1 in various physiological and pathological processes. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, and to affect synaptic plasticity in the brain. 4-[3-(Propylamino)propyl]benzene-1,2-diol has also been used to investigate the potential therapeutic applications of TAAR1 agonists in the treatment of psychiatric and neurological disorders such as depression, anxiety, and schizophrenia.
Propriétés
Numéro CAS |
125789-68-6 |
|---|---|
Nom du produit |
4-[3-(Propylamino)propyl]benzene-1,2-diol |
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
4-[3-(propylamino)propyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-2-7-13-8-3-4-10-5-6-11(14)12(15)9-10/h5-6,9,13-15H,2-4,7-8H2,1H3 |
Clé InChI |
XSJOAOZUOZKNQM-UHFFFAOYSA-N |
SMILES |
CCCNCCCC1=CC(=C(C=C1)O)O |
SMILES canonique |
CCCNCCCC1=CC(=C(C=C1)O)O |
Synonymes |
1,2-Benzenediol, 4-[3-(propylamino)propyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



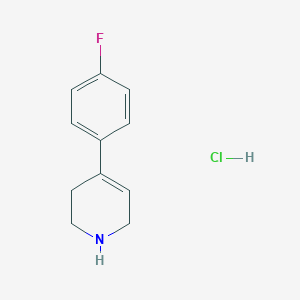
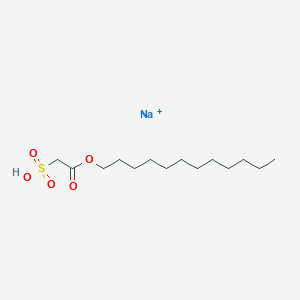
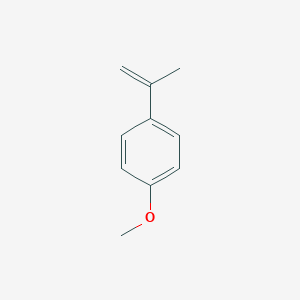
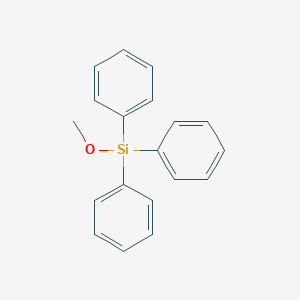
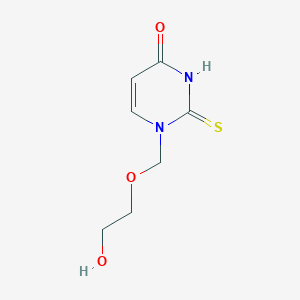
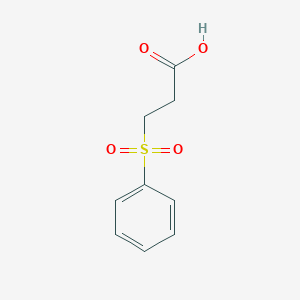
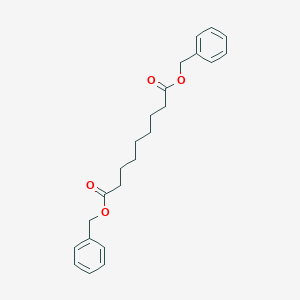
![Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-](/img/structure/B154686.png)

![Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1)](/img/structure/B154690.png)
